

MOCVD of tungsten nitride films using Hexacarbonyltungsten and ammonia

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Compound of Interest

Compound Name: Hexacarbonyltungsten

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Application Notes and Protocols for M-OCVD of Tungsten Nitride Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of tungsten nitride (WN_x) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD) with **Hexacarbonyltungsten** ($W(CO)_6$) and ammonia (NH_3) as precursors.

Introduction

Tungsten nitride thin films are of significant interest in various high-technology applications, including as diffusion barriers in microelectronics, coatings for medical devices, and catalysts. The MOCVD technique offers a versatile method for depositing high-quality WN_x films with controlled thickness, composition, and properties. This document outlines the necessary procedures, safety precautions, and expected outcomes for the successful deposition of WN_x films using $W(CO)_6$ and ammonia.

Safety Precautions

Working with MOCVD involves hazardous materials and high temperatures. Adherence to strict safety protocols is mandatory.

- **Hexacarbonyltungsten** ($W(CO)_6$):

- A white, air-stable crystalline solid.
- Toxic if inhaled, ingested, or in contact with skin.
- Use in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Consult the Material Safety Data Sheet (MSDS) before handling.
- Ammonia (NH_3):
 - A corrosive and toxic gas with a pungent odor.
 - Can cause severe skin burns and eye damage.
 - Respiratory irritant.
 - Gas detectors and proper ventilation are essential.
 - Use in a dedicated gas cabinet with appropriate safety interlocks.
- MOCVD System:
 - Operates at high temperatures and vacuum.
 - Ensure all connections are leak-tight.
 - Follow standard operating procedures for the specific MOCVD system.
 - Emergency shutdown procedures should be clearly posted and understood.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is crucial for film adhesion and quality. The following protocol is for silicon (Si) substrates, a common choice for WN_x deposition.

- Degreasing:
 - Sonicate the Si wafers in sequential baths of acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.
 - Dry the wafers with a stream of high-purity nitrogen (N₂) gas.
- Native Oxide Removal (for Si substrates):
 - Immerse the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in DI water) for 60-90 seconds to etch the native silicon dioxide (SiO₂).
 - Caution: HF is extremely corrosive and toxic. Handle with extreme care and appropriate PPE in a designated fume hood.
 - Rinse the wafers thoroughly with DI water.
 - Dry the wafers with N₂ gas.
- Loading:
 - Immediately load the cleaned substrates into the MOCVD reactor to minimize re-oxidation.

MOCVD Deposition Protocol

The following is a general protocol. Specific parameters should be optimized based on the MOCVD system and desired film properties.

- System Preparation:
 - Load the cleaned substrates onto the susceptor in the MOCVD reactor.
 - Pump the reactor chamber down to a base pressure of $< 1 \times 10^{-6}$ Torr.
 - Perform a leak check to ensure the integrity of the system.
- Precursor and Gas Line Preparation:

- Heat the $W(CO)_6$ precursor to a temperature between 85°C and 110°C to achieve sufficient vapor pressure.[\[1\]](#)
- Heat the gas delivery lines to a temperature slightly higher than the precursor (e.g., 120°C) to prevent condensation.[\[1\]](#)
- Ensure the NH_3 gas line is purged and ready for use.
- Deposition:
 - Heat the substrate to the desired deposition temperature (typically ranging from 200°C to 500°C).
 - Introduce a carrier gas (e.g., Ar or N_2) into the reactor.
 - Introduce the $W(CO)_6$ vapor into the reactor. It is recommended to introduce the precursor vapor through a showerhead for uniform distribution.[\[1\]](#)
 - Introduce NH_3 gas into the reactor through a separate inlet to prevent premature gas-phase reactions.[\[1\]](#)
 - Maintain the desired deposition pressure (typically 0.2 - 1.0 Torr).
 - The deposition time will determine the final film thickness.
- Post-Deposition:
 - Stop the flow of precursors.
 - Maintain the carrier gas flow while the system cools down to room temperature.
 - Vent the reactor to atmospheric pressure with an inert gas.
 - Unload the coated substrates.

Data Presentation

The following tables summarize typical deposition parameters and the resulting film properties for MOCVD of WN_x using $W(CO)_6$ and NH_3 .

Table 1: MOCVD Deposition Parameters for Tungsten Nitride Films

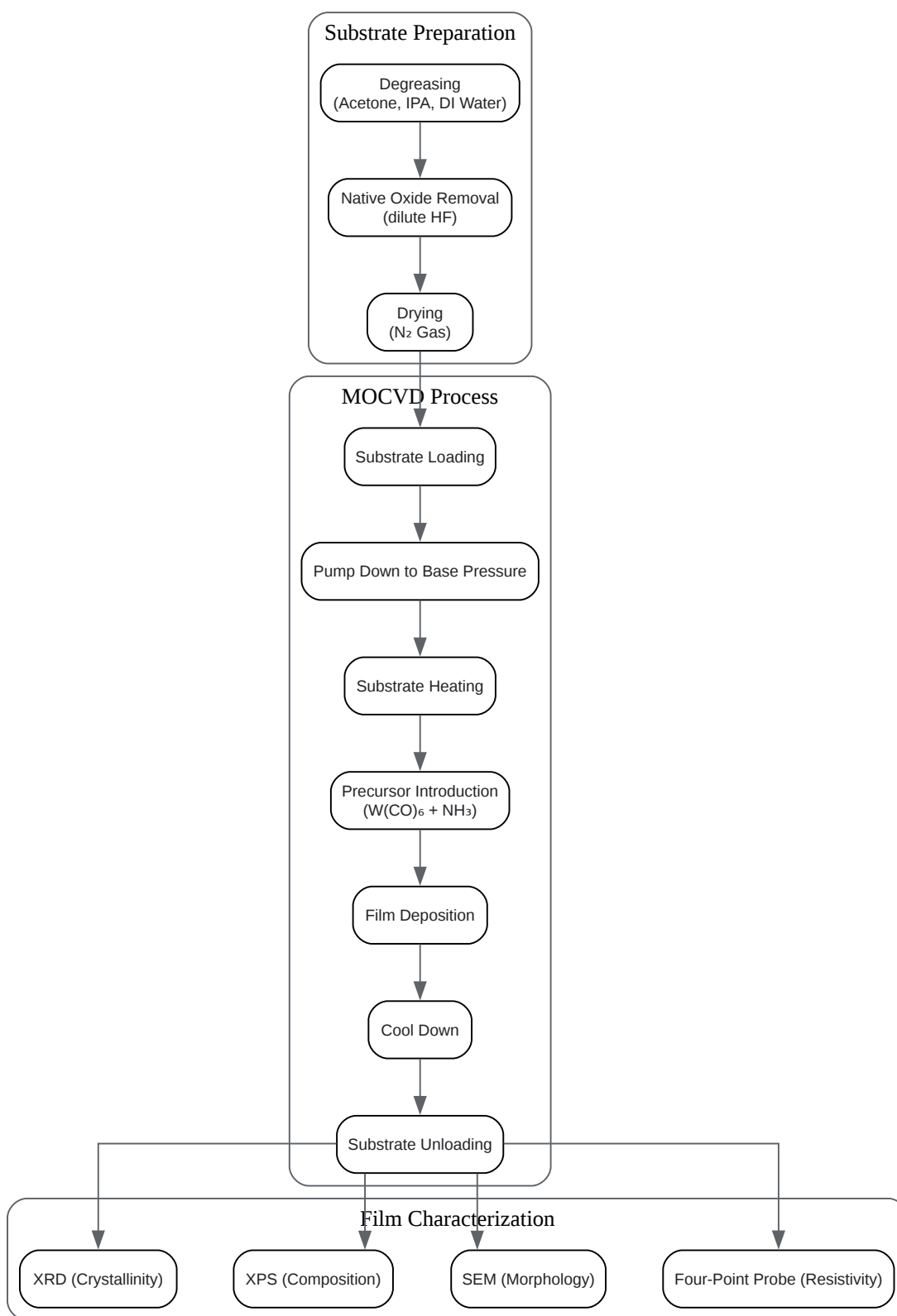
Parameter	Range	Unit	Reference
Substrate Temperature	200 - 500	°C	[1]
Reactor Pressure	0.2 - 1.0	Torr	[1]
W(CO) ₆ Flow Rate	1 - 20	sccm	[1]
NH ₃ Flow Rate	100 - 500	sccm	[1]
Carrier Gas (Ar/N ₂) Flow Rate	50 - 200	sccm	-
W(CO) ₆ Precursor Temperature	85 - 110	°C	[1]

Table 2: Properties of MOCVD-grown Tungsten Nitride Films

Property	Value	Deposition Temperature (°C)	Reference
Film Composition	W ₂ N, WN _x C _y	200 - 400	[1][2]
Crystallinity	Amorphous	< 275	[1]
Polycrystalline	> 275	[1]	
Resistivity	123 - 950	200 - 500	[1][2]
Carbon Impurity	< 5 - 10	200 - 500	[1][2]
Oxygen Impurity	< 5 - 10	200 - 500	[1][2]
Growth Rate	0.3 - 193	250 - 500	[2]

Visualizations

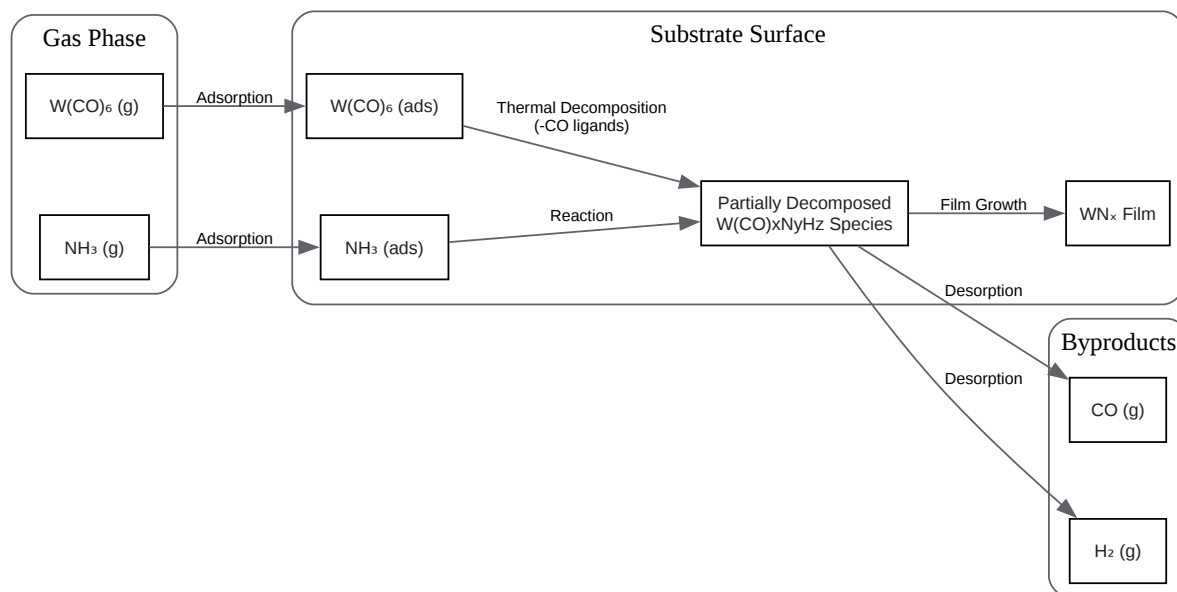
MOCVD Experimental Workflow



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Caption: MOCVD Experimental Workflow for Tungsten Nitride Film Deposition.

Proposed MOCVD Reaction Pathway



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Caption: Proposed Reaction Pathway for MOCVD of Tungsten Nitride.

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References

- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]

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